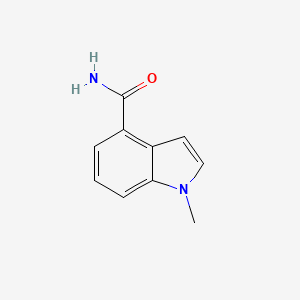

1-Methyl-1H-indole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-1H-indole-4-carboxamide” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The molecular formula of “this compound” is C10H10N2O .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved through standard synthetic procedures with high overall yields . The compounds are easily accessible and have been the focus of many researchers in the study of pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is essentially planar . It consists of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group . The molecular weight of the compound is 174.20 g/mol .

Aplicaciones Científicas De Investigación

Structural Analysis and Properties

- Crystal Structure Analysis : The crystal structure of N-methyl-1H- indole-2-carboxamide, a closely related compound, has been determined, providing insights into its molecular structure and hydrogen bonding interactions (Manríquez et al., 2009).

Chemical Reactions and Synthesis

- Annulation and Migration Reactions : 1-Methylindole-3-carboxamides, similar to 1-Methyl-1H-indole-4-carboxamide, have been studied for their reaction with propargyl alcohols, revealing insights into [4 + 3]-annulation and unexpected carboxylate/amide migration (Selvaraj et al., 2019).

Biological Applications

- Antituberculosis Agents : Indole-2-carboxamides, structurally related to this compound, have shown promise as antituberculosis agents. Their modification has led to improved efficacy against Mycobacterium tuberculosis (Kondreddi et al., 2013).

- Allosteric Modulation of Receptors : Investigations into indole-2-carboxamides have provided insights into their role as allosteric modulators for receptors, such as the cannabinoid type 1 receptor (CB1), highlighting the significance of their chemical functionalities (Khurana et al., 2014).

Sensing and Detection Applications

- Selective Sensing of Metal Ions : A study on a coumarin-indole dyad, structurally similar to this compound, revealed its potential in selectively sensing Li+ ions through fluorescence response, demonstrating the compound's utility in metal ion detection (Kumari et al., 2016).

Direcciones Futuras

Indole derivatives, including “1-Methyl-1H-indole-4-carboxamide”, are promising molecules with various biological activities, including anti-inflammatory, anti-parasitic, cytotoxic, antiviral, serotonin modulating, and antagonistic functions . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mecanismo De Acción

Target of Action

The primary targets of 1-methylindole-4-carboxamide are a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows it to form hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

1-Methylindole-4-carboxamide interacts with its targets through the formation of hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins, altering their function .

Biochemical Pathways

It is known that indole derivatives can have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Result of Action

The molecular and cellular effects of 1-methylindole-4-carboxamide’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can alter cellular processes and potentially treat various diseases .

Action Environment

The action, efficacy, and stability of 1-methylindole-4-carboxamide can be influenced by various environmental factors. For instance, the presence of a methyl group at certain positions on the indole ring can inhibit its degradation

Análisis Bioquímico

Biochemical Properties

The presence of the carboxamide moiety in indole derivatives like 1-Methylindole-4-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction of 1-Methylindole-4-carboxamide with enzymes and proteins is crucial in biochemical reactions.

Cellular Effects

Indole derivatives, including 1-Methylindole-4-carboxamide, have shown to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 1-Methylindole-4-carboxamide at the molecular level involves its binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-methylindole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHQYJXHVKLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)

![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)

![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)

![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2443291.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)